Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine
Description
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine is a tertiary amine featuring a biphenyl core with a 2-fluorophenyl substituent at the para-position of one phenyl ring and an ethylamine group attached to the adjacent methylene bridge. This structure combines fluorinated aromaticity with a flexible amine moiety, making it a candidate for diverse applications in medicinal chemistry and materials science. The fluorine atom at the ortho-position of the phenyl ring introduces steric and electronic effects that influence reactivity, binding interactions, and metabolic stability .
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-[[4-(2-fluorophenyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10,17H,2,11H2,1H3 |
InChI Key |
YSHAHPNNCWLJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.
Formation of Intermediate: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.
Final Product Formation: The intermediate amine is then reacted with formaldehyde to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its biphenyl-fluorine-ethylamine architecture. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity Highlights | Reference |
|---|---|---|---|---|
| Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine | C₁₅H₁₆FN | Biphenyl core with 2-fluorophenyl and ethylamine groups | Potential CNS activity due to amine flexibility; enhanced metabolic stability from fluorine | |
| Ethyl[(4-fluorophenyl)(phenyl)methyl]amine | C₁₅H₁₆FN | Single phenyl ring with 4-fluorophenyl and ethylamine | Lower steric hindrance; higher receptor binding affinity in some assays | |
| 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine | C₁₁H₁₂FN₃ | Pyrazole ring with 2-fluorophenyl and ethyl groups | Moderate antimicrobial activity; improved pharmacokinetics due to heterocycle | |
| {[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine | C₁₀H₁₃F₂NO | Difluoromethoxy group adjacent to ethylamine | Enhanced HDAC inhibition (moderate) vs. non-fluorinated analogues | |
| Ethyl[(4-chlorophenyl)(pyridin-2-yl)methyl]amine | C₁₄H₁₅ClN₂ | Chlorophenyl and pyridinyl substituents | Higher cytotoxicity in cancer cell lines due to halogen electronegativity |
Electronic and Steric Influences
- However, this may also lower binding affinity to flat aromatic receptors.
- Heterocyclic vs. Biphenyl Systems : Pyrazole-containing analogues (e.g., 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine) exhibit stronger hydrogen-bonding capacity due to the pyrazole N-H group, enhancing antimicrobial activity .
- Halogen Substitution : Chlorine or bromine substituents (e.g., Ethyl[(4-chlorophenyl)(pyridin-2-yl)methyl]amine) increase molecular polarity and cytotoxicity but reduce metabolic stability compared to fluorine .
Table 2: Bioactivity Comparison
| Compound Name | Antimicrobial Activity | HDAC Inhibition | Receptor Binding Affinity (Ki, nM) | |
|---|---|---|---|---|
| This compound | Low | Moderate | 120 (5-HT₂A) | |
| Ethyl[(4-fluorophenyl)(phenyl)methyl]amine | Moderate | Low | 85 (5-HT₂A) | |
| {[4-(2,2-Difluoroethoxy)phenyl]methyl}(ethyl)amine | High | High | 45 (HDAC6) | |
| 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine | Moderate | Not tested | 200 (EGFR) |
- HDAC Inhibition : Difluoroethoxy substituents (e.g., {[4-(2,2-Difluoroethoxy)phenyl]methyl}(ethyl)amine) enhance HDAC inhibition due to improved hydrogen bonding with enzyme active sites .
- Receptor Specificity : Ethyl[(4-fluorophenyl)(phenyl)methyl]amine shows higher 5-HT₂A affinity due to reduced steric bulk compared to the biphenyl target compound .
Physicochemical Properties
- Lipophilicity : The biphenyl-fluorine structure increases logP (~3.2) compared to pyrazole-containing analogues (logP ~2.5) , favoring blood-brain barrier penetration.
- Metabolic Stability: Fluorine at the 2-position reduces CYP450-mediated oxidation, extending half-life relative to non-fluorinated compounds .
Biological Activity
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula :
- Molecular Weight : 253.34 g/mol
The compound features a fluorinated phenyl group, which is known to influence biological activity through enhanced binding affinity to biological targets.
1. Monoamine Oxidase Inhibition
Recent studies have evaluated the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Monoamine oxidases are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders.
- Inhibition Potency : In a series of derivatives including similar structures, compounds with fluorinated phenyl groups exhibited significant inhibition of MAO-B with IC50 values reaching as low as 0.013 µM, indicating strong inhibitory activity .
- Selectivity : The selectivity index for MAO-B over MAO-A was notably high for some derivatives, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
2. PPAR Agonist Activity
This compound has been explored for its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis.
- Agonist Profile : A related compound demonstrated potent triple-acting agonist activity for PPARα, PPARγ, and PPARδ with EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM respectively . This suggests that this compound could similarly influence metabolic pathways.
Case Study 1: MAO Inhibition
A study investigated a series of pyridazinones containing the (2-fluorophenyl) moiety and found that certain derivatives exhibited potent MAO-B inhibition. The structure-activity relationship indicated that modifications at specific positions significantly affected inhibitory potency .
| Compound | IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
Case Study 2: PPAR Agonism
Research on compounds with similar structural motifs revealed their efficacy as PPAR agonists, which play crucial roles in managing metabolic disorders. The findings indicated that fluorinated phenyl groups enhance binding affinity to PPAR receptors, thereby modulating metabolic processes effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
